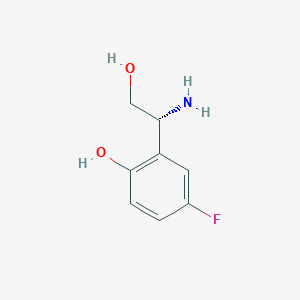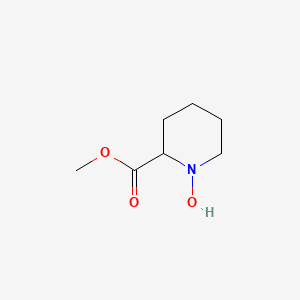
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions of the benzofuran ring, and a 2-methylpropan-1-one group attached to the 2 position of the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 4,7-dichlorobenzofuran, which can be prepared through the chlorination of benzofuran.
Acylation Reaction: The 4,7-dichlorobenzofuran undergoes an acylation reaction with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of benzofuran to produce 4,7-dichlorobenzofuran.
Continuous Acylation: Continuous flow reactors are used for the acylation step to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
4,7-Dichlorobenzofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4,7-Difluorobenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with fluorine atoms instead of chlorine.
5,7-Dimethylbenzofuran-2-yl-2-methylpropan-1-one: Similar structure but with methyl groups instead of chlorine.
Uniqueness: 1-(4,7-Dichlorobenzofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H10Cl2O2 |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
1-(4,7-dichloro-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-6(2)11(15)10-5-7-8(13)3-4-9(14)12(7)16-10/h3-6H,1-2H3 |
Clave InChI |
HBRXLGYGPQWNIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC2=C(C=CC(=C2O1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)

![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)



![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)




